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For researchers, scientists, and drug development professionals, a new antiviral agent,

Pritelivir, is showing significant promise in treating Herpes Simplex Virus (HSV) infections that

are intolerant or resistant to foscarnet, a standard second-line therapy. Clinical trial data

indicates that Pritelivir, with its novel mechanism of action, offers a more effective and better-

tolerated treatment option compared to current alternatives.

Pritelivir, developed by AiCuris Anti-infective Cures AG, is a first-in-class helicase-primase

inhibitor.[1][2][3] Unlike nucleoside analogues such as acyclovir and the pyrophosphate

analogue foscarnet, which target the viral DNA polymerase, Pritelivir inhibits the viral helicase-

primase complex, a crucial component for the initiation of viral DNA replication.[3][4][5] This

distinct mechanism allows Pritelivir to be active against HSV strains that have developed

resistance to DNA polymerase inhibitors.[4][5]

Recent clinical trials have provided compelling evidence of Pritelivir's efficacy and safety in

immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections, a

patient population often treated with foscarnet.

Comparative Efficacy: Pritelivir vs. Foscarnet
A Phase 2 clinical trial directly compared the efficacy and safety of oral Pritelivir to intravenous

foscarnet in immunocompromised patients with acyclovir-resistant HSV infections. The results

showed a numerically higher rate of lesion healing in patients treated with Pritelivir.[6][7]
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In a significant development, the registrational Phase 3 PRIOH-1 trial (NCT03073967) met its

primary endpoint, demonstrating the statistical superiority of Pritelivir in lesion healing

compared to a standard of care (SoC) arm, which included the investigator's choice of

foscarnet, cidofovir, or imiquimod.[8][9][10] The trial showed a highly statistically significant

superiority for Pritelivir in the percentage of patients with complete healing of mucocutaneous

lesions within 28 days (p=0.0047), with this superiority increasing at day 42 (p<0.0001).[8][10]

While the full quantitative results from the Phase 3 trial are anticipated to be presented at an

upcoming medical conference, the topline data strongly supports Pritelivir's superior efficacy.

[10]

Efficacy Endpoint Pritelivir Foscarnet Study

Lesion Healing Rate

(within 28 days)
93% 57% Phase 2[6][7]

Primary Endpoint

(Lesion Healing up to

28 days)

Statistically Superior

(p=0.0047)

Standard of Care

(including Foscarnet)

Phase 3 (PRIOH-1)[8]

[10]

Lesion Healing up to

42 days

Statistically Superior

(p<0.0001)

Standard of Care

(including Foscarnet)

Phase 3 (PRIOH-1)[8]

[10]

Safety and Tolerability Profile
A key differentiator for Pritelivir is its favorable safety profile, particularly in comparison to

foscarnet, which is known for its potential for nephrotoxicity and electrolyte imbalances.[3][11]

The Phase 2 trial data highlighted a significant advantage for Pritelivir in terms of treatment

discontinuation due to adverse events.[6][7]

Safety Endpoint Pritelivir Foscarnet Study

Adverse Event-

Related

Discontinuations

0% 42.9% Phase 2[6][7]
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PRIOH-1 Phase 3 Trial (NCT03073967)
The PRIOH-1 trial was a randomized, open-label, multi-center, comparative study designed to

assess the efficacy and safety of Pritelivir in immunocompromised subjects with acyclovir-

resistant mucocutaneous HSV infections.[8][12] The trial included a cohort of patients who

were also resistant or intolerant to foscarnet.[8]

Pritelivir Arm: Participants received a 400 mg oral loading dose of Pritelivir on the first day,

followed by a 100 mg once-daily oral maintenance dose.[8][13]

Standard of Care (SoC) Arm: The investigator's choice of treatment included:

Foscarnet: 40 mg/kg intravenously every 8 hours or 60 mg/kg every 12 hours.[12]

Cidofovir: 5 mg/kg intravenously once weekly, or as a 1% or 3% topical application.[12]

Imiquimod: 5% topical cream.[12]

Primary Endpoint: The primary outcome was the percentage of patients with complete

healing of all mucocutaneous HSV lesions within 28 days of starting treatment.[10]

Alternatives to Foscarnet in Cases of
Intolerance/Resistance
For patients with foscarnet-intolerant or -resistant HSV infections, treatment options are limited

and often associated with significant toxicities.

Cidofovir: This intravenous antiviral has shown efficacy in some cases of acyclovir- and

foscarnet-resistant HSV infections.[14][15][16] However, its use is limited by a significant risk

of nephrotoxicity.[17]

Imiquimod: A topical immune response modifier, imiquimod has been used off-label with

some success in treating acyclovir-resistant HSV lesions, including those also resistant to

foscarnet.[18][19][20] Its mechanism is indirect, stimulating a local immune response rather

than directly targeting viral replication.[18][21]

Visualizing the Mechanisms and Workflows
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To better understand the distinct mechanism of Pritelivir and the clinical trial workflow, the

following diagrams are provided.

HSV Replication Cycle

Antiviral Intervention Points

Viral Entry Uncoating DNA Replication Assembly Egress

Pritelivir

Inhibits Helicase-Primase Complex

Foscarnet

Inhibits DNA Polymerase

Click to download full resolution via product page

Caption: Mechanism of action of Pritelivir versus Foscarnet.

Patient Enrollment
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Randomization

Pritelivir Arm
(400mg loading, then 100mg daily)

Standard of Care Arm
(Investigator's Choice:

Foscarnet, Cidofovir, or Imiquimod)

Primary Endpoint Assessment
(Lesion Healing at Day 28)
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Caption: Simplified workflow of the PRIOH-1 Phase 3 clinical trial.

In conclusion, Pritelivir represents a significant advancement in the treatment of challenging

HSV infections, particularly in immunocompromised patients who have exhausted or cannot

tolerate standard therapies like foscarnet. Its superior efficacy, favorable safety profile, and oral

administration position it as a promising future standard of care for this high-need patient

population. The full results of the PRIOH-1 trial are eagerly awaited to further solidify these

findings.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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